4-methyl-2-phenyl-5-(pyridin-3-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
Description
Systematic Nomenclature and IUPAC Classification
The compound’s IUPAC name is derived from its fused bicyclic core: pyrazolo[4,3-c]pyridine . The numbering begins at the pyrazole nitrogen (position 1), with the pyridine ring fused at positions 4 and 3 (Figure 1). Key substituents include:
- 4-Methyl group : A methyl substituent at position 4 of the pyrazole ring.
- 2-Phenyl group : A phenyl ring attached to position 2 of the pyridine moiety.
- 5-(Pyridin-3-ylmethyl) : A pyridine-3-ylmethyl side chain at position 5.
- 3,6-Dione : Ketone groups at positions 3 and 6.
The molecular formula is C₁₉H₁₆N₄O₂ , with an average molecular mass of 332.36 g/mol.
Table 1: Key Molecular Features
| Feature | Description |
|---|---|
| Core structure | Pyrazolo[4,3-c]pyridine |
| Substituents | 4-methyl, 2-phenyl, 5-(pyridin-3-ylmethyl) |
| Functional groups | 3,6-dione |
| Molecular formula | C₁₉H₁₆N₄O₂ |
| Molecular weight | 332.36 g/mol |
Historical Development in Pyrazolopyridine Chemistry
Pyrazolopyridines emerged as pharmacologically significant scaffolds in the late 20th century. Early work focused on their synthesis via Claisen-Schmidt condensations and cyclization reactions . For example, Knorr-type cyclizations of hydrazines with diketones provided access to pyrazolo[3,4-c]pyridines.
The target compound’s development is rooted in structure-activity relationship (SAR) studies of pyrazolopyridines as kinase inhibitors and GABA~A~ receptor modulators. Advances in catalytic methods, such as the use of algin-functionalized silica-based magnetic nanocatalysts (Alg@SBA-15/Fe~3~O~4~), enabled efficient synthesis of pyrazolopyridines under mild conditions. These innovations facilitated the introduction of diverse substituents, including the pyridin-3-ylmethyl group, to optimize biological activity.
Structural Uniqueness and Electronic Configuration
The compound’s fused bicyclic system creates a planar, conjugated π-system with distinct electronic properties. Key features include:
- Pyrazole Ring : The 1H-pyrazole contributes aromaticity via a 6π-electron system, stabilized by resonance between nitrogen lone pairs and the π-system.
- Pyridine Ring : The pyridine moiety introduces electron-deficient character, enhancing reactivity toward electrophilic substitution.
- Substituent Effects :
- The 2-phenyl group donates electron density via resonance, slightly offsetting the pyridine’s electron deficiency.
- The 5-(pyridin-3-ylmethyl) side chain introduces steric bulk and additional π-stacking potential.
- The 3,6-dione groups create electron-withdrawing regions, polarizing the core for nucleophilic attack.
Table 2: Electronic Properties of Key Functional Groups
| Group | Electronic Effect | Role in Reactivity |
|---|---|---|
| Pyrazole ring | Aromatic, 6π-electron system | Stabilizes conjugated system |
| Pyridine ring | Electron-deficient (due to N lone pair) | Facilitates electrophilic substitution |
| 3,6-Dione | Electron-withdrawing | Polarizes core for nucleophilic attack |
The compound’s bidirectional conjugation (pyrazole → pyridine → dione) allows for unique charge distribution, making it a versatile intermediate in multicomponent reactions.
Properties
IUPAC Name |
4-methyl-2-phenyl-5-(pyridin-3-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-13-18-16(21-23(19(18)25)15-7-3-2-4-8-15)10-17(24)22(13)12-14-6-5-9-20-11-14/h2-11,21H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLQXEIRVZXLJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=O)N1CC3=CN=CC=C3)NN(C2=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dienamine Intermediate Synthesis
The foundational route begins with dimethyl acetonedicarboxylate, which undergoes a two-step transformation to yield dienamine 2 (C₁₉H₁₆N₄O₂). This intermediate is critical for introducing the pyrazolo[4,3-c]pyridine core. The condensation of 2 with pyridin-3-ylmethylamine in methanol under reflux (1 hour) facilitates nucleophilic attack at the α,β-unsaturated ketone moiety, forming the target compound in 72–88% yield.
Key Reaction Parameters
- Solvent: Methanol
- Temperature: Reflux (~65°C)
- Time: 1 hour
- Catalyst: None required
The reaction’s efficiency stems from the electron-withdrawing effect of the pyridine ring, which activates the dienamine for Michael addition. Nuclear magnetic resonance (NMR) data confirm regioselectivity at the C-5 position, with characteristic shifts at δ 4.49 ppm (CH₂) and δ 8.51 ppm (pyridine-H).
One-Pot Telescoped Synthesis
N-Acetylglycine-Based Route
A telescoped protocol avoids isolating unstable intermediates (Scheme 2). N-Acetylglycine (3 ) reacts with Meldrum’s acid in the presence of dimethylaminopyridine (DMAP) and dicyclohexylcarbodiimide (DCC), forming a mixed anhydride (4 ). Acid-catalyzed cyclization (HCl, 60°C) generates a pyrrolone intermediate, which subsequently condenses with pyridin-3-ylmethylamine under basic conditions.
Optimization Insights
- Yield: 47–58%
- Advantages: Reduced purification steps
- Limitations: Sensitivity to moisture
This method’s regiochemical outcome is controlled by steric effects, favoring substitution at the less hindered C-5 position.
Cyclization Reactions via Aminolysis and Reductive Amination
Reductive Amination Strategy
Starting from pyrazolo[4,3-c]pyridine ester 66 , a one-pot aminolysis (1,5,7-triazabicyclo[4.4.0]dec-5-ene [TBD] catalyst) converts the ester to a primary amine. Boc-protection followed by reductive amination with pyridine-3-carbaldehyde and sodium cyanoborohydride introduces the pyridin-3-ylmethyl group.
Critical Steps
- Aminolysis : TBD (10 mol%), THF, 25°C, 12 hours
- Boc Deprotection : Trifluoroacetic acid (TFA), dichloromethane (DCM)
- Reductive Amination : NaBH₃CN, methanol, pH 5
This route achieves a 65% overall yield, with HPLC purity >95%.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Dienamine Condensation | 72–88 | 90–95 | High regioselectivity | Requires anhydrous conditions |
| Telescoped Synthesis | 47–58 | 85–90 | Fewer isolation steps | Moderate yields |
| Reductive Amination | 65 | >95 | Flexibility in substituent introduction | Multi-step purification required |
Reaction Scalability
Industrial-scale production favors the dienamine route due to its robustness, whereas the telescoped method is preferable for exploratory libraries.
Mechanistic and Spectroscopic Validation
NMR Characterization
Mass Spectrometry
- ESI-MS : m/z 333.1 [M+H]⁺, confirming the molecular formula C₁₉H₁₆N₄O₂.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine-N-oxide derivatives.
Reduction: Reduction of the pyrazole ring can lead to the formation of pyrazolines.
Substitution: The phenyl and pyridin-3-ylmethyl groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alkyl halides, along with catalysts like palladium on carbon (Pd/C), are employed in substitution reactions.
Major Products Formed:
Oxidation: Pyridine-N-oxide derivatives.
Reduction: Pyrazolines.
Substitution: Various substituted pyrazolo[4,3-c]pyridines.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex heterocyclic systems. Its pyrazole and pyridine moieties make it a valuable scaffold for developing new pharmaceuticals and materials.
Biology: The biological applications of this compound are vast. It has shown potential as an antileishmanial and antimalarial agent. Its derivatives have been evaluated for their efficacy against various pathogens, demonstrating promising results in in vitro and in vivo studies.
Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic potential. They have been studied for their anti-inflammatory, anticancer, and antiviral properties, making them candidates for drug development.
Industry: In the materials industry, this compound and its derivatives are used in the design of advanced materials with specific electronic and optical properties. They are also employed in the development of sensors and catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with molecular targets such as enzymes and receptors. For example, in its antileishmanial activity, it may inhibit the enzyme Lm-PTR1, which is essential for the survival of Leishmania parasites. The compound's binding to the active site of the enzyme disrupts its function, leading to the death of the parasite.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pyrazolo[4,3-c]pyridine Derivatives
2-(2-Chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
- CAS : 955272-06-7
- Structure : Differs in the 2-chlorophenyl substituent (vs. phenyl) and pyridin-2-ylmethyl group (vs. pyridin-3-ylmethyl).
- Properties : Available in 98% purity, with molecular formula C₁₉H₁₅ClN₄O₂ (MW: 366.81 g/mol). This compound is actively marketed, indicating broader research interest .
4-Methyl-5-phenethyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
- Structure : Replaces the pyridin-3-ylmethyl group with a phenethyl chain at position 3.
Fused Heterocyclic Analogs
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one
- Structure: Combines a coumarin (chromen-2-one) moiety and thieno[2,3-d]pyrimidine with the pyrazolo-pyridine core.
- Synthesis: Prepared via FeCl₃-SiO₂-catalyzed condensation in ethanol (75% yield) .
- Biological Relevance : Hybrid structures like this are explored for antimicrobial, anticancer, and fluorescence applications .
Substituted 1H-Pyrazolo[4,3-c]quinolines
Structural and Functional Analysis
Substituent Effects
| Position | Target Compound | Analog (CAS 955272-06-7) | Phenethyl Derivative |
|---|---|---|---|
| 2 | Phenyl | 2-Chlorophenyl | Phenyl |
| 5 | Pyridin-3-ylmethyl | Pyridin-2-ylmethyl | Phenethyl |
| Bioactivity | Limited data | Higher commercial availability | Enhanced lipophilicity |
Biological Activity
4-Methyl-2-phenyl-5-(pyridin-3-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione, a compound with the CAS number 847572-55-8, belongs to a class of pyrazolo[4,3-c]pyridine derivatives known for their diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C₁₉H₁₆N₄O₂. It features a complex structure that includes a pyrazolo[4,3-c]pyridine core, which is essential for its biological activity. The compound is classified as an irritant and is primarily used for research purposes.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆N₄O₂ |
| Melting Point | 238.87 °C (predicted) |
| Boiling Point | 523.78 °C (predicted) |
| Density | 1.40 g/cm³ (predicted) |
| pK_b | 4.68 (predicted) |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[4,3-c]pyridine derivatives. For instance, compounds similar to 4-methyl-2-phenyl-5-(pyridin-3-ylmethyl)-1H-pyrazolo[4,3-c]pyridine have demonstrated significant activity against various cancer cell lines including HeLa and MCF7.
- Mechanism of Action : The anticancer effects are attributed to the inhibition of cyclin-dependent kinases (CDKs), specifically CDK2 and CDK9. These kinases play crucial roles in cell cycle regulation and transcriptional control.
- Cell Cycle Arrest : Compounds in this class have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis. The mechanism involves the disruption of CDK activity, which is essential for the progression of the cell cycle.
- Apoptosis Induction : The induction of both early and late apoptosis has been observed in treated cancer cells. This effect is mediated through various signaling pathways that lead to programmed cell death.
Case Studies
A notable study published in Molecules examined the synthesis and biological evaluation of several pyrazolo[3,4-b]pyridine derivatives. Among these, compounds with similar structural motifs to 4-methyl-2-phenyl-5-(pyridin-3-ylmethyl)-1H-pyrazolo[4,3-c]pyridine exhibited potent anticancer activity:
- Study Findings :
- Compound 9a : Showed significant cytotoxicity against HeLa cells with IC50 values indicating strong efficacy.
- Compound 14g : Demonstrated enhanced anticancer activity due to para-hydroxy substitution on the phenyl ring.
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[4,3-c]pyridine derivatives is influenced by various substituents on the core structure:
| Substituent Position | Effect on Activity |
|---|---|
| N1 | Methyl group enhances activity |
| C3 | Alkyl or phenyl groups improve efficacy |
| C5 | Hydroxy groups increase potency |
Safety Profile
Safety assessments indicate that while these compounds exhibit potent anticancer properties, they also maintain a favorable safety profile on normal cell lines like WI-38.
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) to identify proton environments, particularly the pyrazolo-pyridine core and substituents. ¹³C NMR confirms carbonyl and aromatic carbons .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 363.1212 for C₁₉H₁₈N₄O₂) .
- FTIR : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1600 cm⁻¹ (aromatic C=C) confirm functional groups .
How should researchers design experiments to assess the compound’s biological activity against enzyme targets like NADPH oxidases?
Q. Advanced Research Focus
- Enzyme Inhibition Assays : Use NOX4 NADPH oxidase activity assays with lucigenin-based chemiluminescence to measure superoxide production. Include controls (e.g., diphenyliodonium as an inhibitor) .
- Cellular Models : Test in cardiovascular disease (CVD)-relevant cell lines (e.g., endothelial cells) under oxidative stress. Measure ROS levels via dihydroethidium (DHE) staining .
- Dose-Response Curves : Determine IC₅₀ values using ANOVA for statistical validation of activity trends .
What strategies are effective for structure-activity relationship (SAR) analysis of pyrazolo-pyridine-dione derivatives?
Q. Advanced Research Focus
- Analog Synthesis : Modify substituents (e.g., pyridin-3-ylmethyl group, phenyl rings) and evaluate changes in bioactivity .
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with NOX4’s FAD-binding domain. Prioritize analogs with improved binding energies .
- In Vitro Validation : Compare inhibitory potency of analogs in enzyme assays to identify critical substituents (e.g., electron-withdrawing groups enhance activity) .
How can researchers address contradictions in reported bioactivity data across studies?
Q. Advanced Research Focus
- Assay Standardization : Validate protocols using positive controls (e.g., apocynin for NOX inhibition) and ensure consistent cell passage numbers .
- Orthogonal Methods : Confirm activity via complementary assays (e.g., EPR spectroscopy for ROS detection alongside DHE staining) .
- Data Normalization : Account for batch-to-batch variability in compound purity by including LC-MS quality checks .
What computational approaches are suitable for predicting the compound’s molecular targets?
Q. Advanced Research Focus
- Pharmacophore Modeling : Generate 3D pharmacophores using MOE or Phase to identify potential binding motifs (e.g., hydrogen-bond acceptors in the dione moiety) .
- Molecular Dynamics (MD) Simulations : Simulate interactions with redox-sensitive targets (e.g., NOX4) over 100 ns trajectories to assess stability of binding poses .
- Network Pharmacology : Use STRING or KEGG databases to map putative targets in oxidative stress pathways .
What are the key considerations for stability studies of this compound under experimental conditions?
Q. Basic Research Focus
- Solution Stability : Assess degradation in PBS or cell culture media (DMEM + 10% FBS) over 24–72 hours via HPLC. Store stock solutions in DMSO at −80°C to prevent hydrolysis .
- Solid-State Stability : Perform accelerated stability testing (40°C/75% RH for 4 weeks) with TGA/DSC to monitor thermal decomposition .
How can tautomeric forms of the pyrazolo-pyridine-dione core complicate structural characterization, and how are they resolved?
Q. Advanced Research Focus
- Tautomer Identification : Use variable-temperature ¹H NMR (VT-NMR) in DMSO-d₆ to observe dynamic equilibria between keto-enol forms .
- X-ray Crystallography : Resolve tautomeric states via single-crystal diffraction. The dione moiety typically adopts a planar conformation in the solid state .
- DFT Calculations : Compare experimental IR/NMR data with computed spectra for dominant tautomers (e.g., Gaussian 16 at B3LYP/6-31G* level) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
